4-(4-Formylphenyl)-3-methoxybenzoic acid
Description
4-(4-Formylphenyl)-3-methoxybenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a benzene ring substituted with a formyl group at the para position and a methoxy group at the meta position relative to the carboxylic acid group
Properties
IUPAC Name |
4-(4-formylphenyl)-3-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-19-14-8-12(15(17)18)6-7-13(14)11-4-2-10(9-16)3-5-11/h2-9H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABKUUAFLIIYGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30688911 | |
| Record name | 4'-Formyl-2-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261946-39-7 | |
| Record name | 4'-Formyl-2-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Formylphenyl)-3-methoxybenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-bromobenzaldehyde.
Acetalization: The aldehyde group is protected by acetalization using diethoxymethoxyethane and ethanol, forming 1-bromo-4-(diethoxymethyl)benzene.
Grignard Reaction: The protected aldehyde undergoes a Grignard reaction with magnesium in the presence of 1,2-dibromoethane and ultrasound activation, forming the Grignard reagent.
Boronic Ester Formation: The Grignard reagent reacts with tri-n-butyl borate to form the protected aryl boronic ester.
Acidic Work-Up: The protected boronic ester is hydrolyzed under acidic conditions to yield 4-(4-formylphenyl)-3-methoxybenzoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of more cost-effective starting materials such as 4-chlorobenzaldehyde and the employment of metallic lithium and trimethyl borate for the formation of the boronic ester .
Chemical Reactions Analysis
Types of Reactions
4-(4-Formylphenyl)-3-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxyl group.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 4-(4-Carboxyphenyl)-3-methoxybenzoic acid.
Reduction: 4-(4-Hydroxyphenyl)-3-methoxybenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Formylphenyl)-3-methoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Formylphenyl)-3-methoxybenzoic acid depends on its specific applicationThe formyl group can form covalent bonds with nucleophilic sites on proteins, while the methoxy group can participate in hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
4-Formylphenylboronic acid: Similar structure but with a boronic acid group instead of a carboxylic acid group.
3-Formylphenylboronic acid: Similar structure but with the formyl group at the meta position relative to the boronic acid group.
4-(4-Formylphenyl)-2-methoxybenzoic acid: Similar structure but with the methoxy group at the ortho position relative to the carboxylic acid group.
Uniqueness
4-(4-Formylphenyl)-3-methoxybenzoic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules.
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